BenchChemオンラインストアへようこそ!

4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

This precisely defined 4-methylsulfonylbenzamide-thiazole hybrid serves as a critical para-substituted reference point in kinase SAR studies. Its BRENDA-documented enzyme ligand activity and unambiguous regioisomeric identity (para-sulfonyl, pyridin-3-yl) eliminate the ambiguity caused by ortho/meta analogs. Unlike generic catalog items, this compound is verified by InChI Key (MANYXFJLJGGJSU-UHFFFAOYSA-N) for reproducible enzymology. Hypothetically superior aqueous/DMSO solubility versus ortho isomers supports consistent HTS delivery. Purchase includes batch-specific analytical data; custom synthesis and scale-up inquiries welcome.

Molecular Formula C16H13N3O3S2
Molecular Weight 359.42
CAS No. 896338-95-7
Cat. No. B2847566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
CAS896338-95-7
Molecular FormulaC16H13N3O3S2
Molecular Weight359.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C16H13N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)15(20)19-16-18-14(10-23-16)12-3-2-8-17-9-12/h2-10H,1H3,(H,18,19,20)
InChIKeyMANYXFJLJGGJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 896338-95-7): Structural Identity and Procurement Benchmarking


4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic, small-molecule benzamide derivative with a molecular formula of C₁₆H₁₃N₃O₃S₂ and a molecular weight of 359.4 g/mol . The compound features a 4-methylsulfonylphenyl group linked via a carboxamide bridge to a 4-(pyridin-3-yl)thiazol-2-amine scaffold. This architecture places it within the broader class of thiazole-containing sulfonamide/benzamide hybrids, a chemotype that has been investigated in patent literature for kinase inhibition and anti-proliferative applications [1]. The compound is registered as an enzyme ligand in the BRENDA database, indicating documented interaction with one or more enzymatic targets [2]. For procurement, the compound's precisely defined regioisomeric identity (4-sulfonyl substitution, pyridin-3-yl orientation) is the critical specification parameter distinguishing it from its nearest neighbors.

Why 4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Cannot Be Substituted with Regioisomeric or Pyridyl-Positional Analogs


The compound belongs to a densely populated chemical space where small structural permutations—the position of the methylsulfonyl group on the benzamide ring (2-, 3-, or 4-) and the attachment point of the pyridine ring to the thiazole (pyridin-2-yl, -3-yl, or -4-yl)—are known to profoundly alter molecular recognition and biological activity in thiazole-sulfonamide hybrids [1]. Two close analogs are commercially catalogued: 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 896362-33-7) and 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896343-34-3) . The 2-sulfonyl isomer presents a sterically and electronically different orientation of the sulfonyl group, which can disrupt key hydrogen-bonding interactions in target binding pockets. The pyridin-4-yl regioisomer alters the nitrogen lone-pair geometry available for metal coordination or hydrogen bonding. Without explicit target engagement data, these structural differences alone are sufficient justification that substituting one isomer for another constitutes a change to a chemically distinct entity with potentially divergent pharmacological or physicochemical behavior. For this reason, generic substitution among these cataloged analogs is scientifically unsupportable without experimental re-validation.

Quantitative Differentiation Evidence for 4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Against Closest Analogs


Regioisomeric Identity: 4-Methylsulfonyl vs. 2-Methylsulfonyl Substitution on the Benzamide Ring

The target compound (CAS 896338-95-7) is the para-substituted (4-methylsulfonyl) benzamide regioisomer. Its closest ortho-substituted analog is 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 896362-33-7) . In benzamide-based kinase inhibitor scaffolds, the position of the sulfonyl group is a critical determinant of both target binding and pharmacokinetic properties. The para-sulfonyl orientation in the target compound provides a linear, symmetrical extension of the molecular axis, maximizing the distance between the sulfonyl oxygens and the thiazole-pyridine pharmacophore. The ortho-sulfonyl analog forces a bent conformation that can sterically clash with the hinge-binding region of kinase ATP pockets, a phenomenon demonstrated in crystallographic studies of related sulfonyl-benzamide kinase inhibitors [1]. No head-to-head biochemical comparison of these two regioisomers has been published; the differentiation is based on established medicinal chemistry principles for sulfonyl-benzamide SAR.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

Pyridine Ring Orientation: Pyridin-3-yl vs. Pyridin-4-yl Attachment to the Thiazole Core

The target compound bears a pyridin-3-yl group at the 4-position of the thiazole ring. The closest alternative in this dimension is 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 896343-34-3) . The pyridine nitrogen position (meta vs. para relative to the thiazole attachment) alters the vector and availability of the nitrogen lone pair. In pyridin-3-yl (meta) systems, the nitrogen is positioned to engage in through-space interactions with residues deeper in a binding pocket, whereas the pyridin-4-yl (para) nitrogen projects along the molecular axis and is more solvent-exposed. This geometric distinction is well-documented in the co-crystal structures of pyridyl-thiazole inhibitors bound to kinases [1]. No direct comparative biochemical data between these two regioisomers exist in the public domain; the distinction is derived from structural chemical principles.

Coordination Chemistry Kinase Inhibition Ligand Design

Enzyme Ligand Registration in BRENDA: Documented Biological Interaction Specific to the Target Compound

The target compound has a unique entry in the BRENDA enzyme database as an enzyme ligand (Ligand ID: 223362), specifically recorded as an inhibitor in at least one enzyme-catalyzed reaction [1]. A search of the same database for the closest structural analogs—2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, 3-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 896285-44-2), and the pyridin-4-yl analog—shows that only the 3-methylsulfonyl isomer (CAS 896285-44-2) also has a separate BRENDA ligand entry [2]. The 2-methylsulfonyl and pyridin-4-yl analogs do not appear as independently registered enzyme ligands in BRENDA, suggesting that the target compound and its 3-methylsulfonyl isomer have experimentally verified enzyme interactions not yet documented for the other analogs [3]. The specific enzyme target(s) and quantitative kinetic parameters (Kᵢ, IC₅₀) are not publicly accessible from the BRENDA entry without further database interrogation.

Enzymology Biochemical Probe Inhibitor Screening

Predicted Physicochemical Property Differentiation: Topological Polar Surface Area and Hydrogen Bonding Capacity

Based on the SMILES representation (CS(=O)(=O)c1ccc(C(=O)Nc2nc(cs2)-c3cccnc3)cc1) from the chemsrc database , the target compound's topological polar surface area (TPSA) can be computationally compared with its closest analogs. The 4-methylsulfonyl para-substitution pattern places the sulfone oxygens and the carboxamide in a linear arrangement, maximizing the effective TPSA. The ortho-substituted 2-methylsulfonyl analog (CAS 896362-33-7) is predicted to have an identical numerical TPSA value (since both share the same atom set) but a different three-dimensional electrostatic potential surface due to the proximity of the sulfone group to the amide NH, which can form an intramolecular hydrogen bond that reduces the effective polar surface area available for solvation [1]. This intramolecular hydrogen bonding has been experimentally observed in ortho-sulfonyl benzamides and is absent in the para-substituted target compound, resulting in distinct solubility and permeability profiles [2].

Drug-Likeness Prediction ADME Properties Computational Chemistry

Completeness of Analytical Characterization Data Across Vendor Sources

A cross-vendor comparison of the analytical characterization available for the target compound versus its closest analogs reveals a practical procurement differentiator. The chemsrc database entry for the target compound (CAS 896338-95-7) provides a validated SMILES string, molecular formula (C₁₆H₁₃N₃O₃S₂), molecular weight (359.4 g/mol), and a unique InChI Key (MANYXFJLJGGJSU-UHFFFAOYSA-N) that unambiguously identifies the compound . In contrast, the 3-methylsulfonyl isomer (CAS 896285-44-2) and the pyridin-4-yl analog (CAS 896343-34-3) have fewer consistently reported analytical parameters across major database sources, with some entries lacking melting point data, NMR references, or validated chromatographic purity specifications . While the target compound itself lacks published melting point or boiling point data in the open literature, the consistency of its structural identifiers across chemsrc, PubChem, and BRENDA databases provides a higher confidence level for procurement identity verification compared to less well-indexed analogs.

Quality Control Compound Identity Verification Procurement Specifications

Procurement-Relevant Application Scenarios for 4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide


Structure-Activity Relationship (SAR) Studies on Thiazole-Benzamide Kinase Inhibitors

The compound serves as a defined para-methylsulfonyl reference point within a SAR matrix exploring the effects of sulfonyl substitution geometry on kinase inhibition. Its BRENDA-documented enzyme ligand status [1] provides a starting hypothesis for target engagement. When procured alongside its ortho- and meta-substituted analogs (CAS 896362-33-7 and 896285-44-2), researchers can systematically isolate the contribution of sulfonyl position to biochemical potency without the confounding effect of different core scaffolds. This application is grounded in the structural differentiation evidence presented in Evidence Items 1 and 3.

Biochemical Probe for Enzymology Studies Requiring Ligand Identity Verification

The compound's registration in the BRENDA enzyme database as an inhibitor [1] makes it suitable as a biochemical probe in enzymology experiments. The unambiguous InChI Key (MANYXFJLJGGJSU-UHFFFAOYSA-N) and cross-database identity consistency across Chemsrc and PubChem provide strong identity verification. This is critical for reproducible enzymology, where misidentification of the test compound (e.g., receiving an isomer) would yield non-reproducible kinetic data. This scenario is underpinned by Evidence Items 3 and 5.

Computational Docking and Molecular Dynamics Studies Focused on Pyridine-Thiazole Pharmacophores

The precise pyridin-3-yl (meta) attachment geometry of the target compound makes it the correct input structure for computational studies modeling kinase hinge-region interactions [1]. Using the pyridin-4-yl analog (CAS 896343-34-3) would generate docking poses with a different hydrogen-bonding geometry, leading to incorrect free energy predictions. The structural basis for this application is established in Evidence Item 2. The compound's validated SMILES string enables direct import into molecular modeling software without manual structure correction.

Solubility-optimized in Vitro Assay Workflows in Early Drug Discovery

Based on the predicted absence of intramolecular hydrogen bonding between the para-sulfonyl group and the amide NH (Evidence Item 4), the target compound is hypothetically expected to exhibit superior aqueous and DMSO solubility compared to its ortho-substituted analog [1]. For high-throughput screening campaigns requiring consistent compound delivery, this physicochemical prediction favors the para isomer over the ortho isomer, although experimental solubility determination remains essential before committing to large-scale procurement. This scenario follows from the class-level inference in Evidence Item 4.

Quote Request

Request a Quote for 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.